tert-butyl N-[(4-bromo-6-methoxy-1,5-naphthyridin-3-yl)amino]carbamate
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Overview
Description
tert-Butyl N-[(4-bromo-6-methoxy-1,5-naphthyridin-3-yl)amino]carbamate: is a complex organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a tert-butyl group, a bromine atom, and a methoxy group attached to a naphthyridine ring. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of tert-butyl N-[(4-bromo-6-methoxy-1,5-naphthyridin-3-yl)amino]carbamate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Naphthyridine Core: The naphthyridine core can be synthesized through a series of reactions involving the condensation of appropriate starting materials.
Introduction of the Bromine and Methoxy Groups: The bromine and methoxy groups are introduced through halogenation and methylation reactions, respectively.
Formation of the Carbamate Group: The final step involves the reaction of the naphthyridine derivative with tert-butyl isocyanate to form the carbamate group.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
tert-Butyl N-[(4-bromo-6-methoxy-1,5-naphthyridin-3-yl)amino]carbamate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to modify the oxidation state of the naphthyridine ring.
Cross-Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, bases like cesium carbonate, and solvents such as 1,4-dioxane. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
tert-Butyl N-[(4-bromo-6-methoxy-1,5-naphthyridin-3-yl)amino]carbamate has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is used in the study of biological pathways and mechanisms, particularly those involving naphthyridine derivatives.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl N-[(4-bromo-6-methoxy-1,5-naphthyridin-3-yl)amino]carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
tert-Butyl N-[(4-bromo-6-methoxy-1,5-naphthyridin-3-yl)amino]carbamate can be compared with other similar compounds, such as:
tert-Butyl carbamate: A simpler carbamate compound with different functional groups.
4-tert-Butylbenzoyl chloride: A compound with a similar tert-butyl group but different core structure.
tert-Butyl (4-bromobutyl)carbamate: A compound with a similar bromine and carbamate group but different overall structure.
The uniqueness of this compound lies in its specific combination of functional groups and its naphthyridine core, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C14H17BrN4O3 |
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Molecular Weight |
369.21 g/mol |
IUPAC Name |
tert-butyl N-[(4-bromo-6-methoxy-1,5-naphthyridin-3-yl)amino]carbamate |
InChI |
InChI=1S/C14H17BrN4O3/c1-14(2,3)22-13(20)19-18-9-7-16-8-5-6-10(21-4)17-12(8)11(9)15/h5-7,18H,1-4H3,(H,19,20) |
InChI Key |
VXPYWPUBZXHHEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NNC1=CN=C2C=CC(=NC2=C1Br)OC |
Origin of Product |
United States |
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